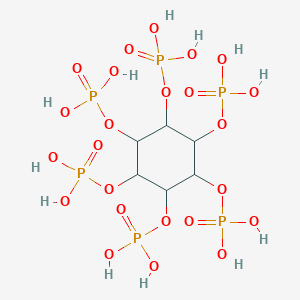

Phytic acid

Cat. No. B124697

Key on ui cas rn:

83-86-3

M. Wt: 660.04 g/mol

InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08623443B2

Procedure details

Soybeans were pressurized, and then oil therein was extracted, separated, and removed using n-hexane as an extraction solvent to obtain low denatured defatted soybeans. To 5 kg of the obtained low denatured defatted soybeans (nitrogen solubility index (NSI) 91) was added 35 kg of water, and the pH was adjusted to 7 using diluted sodium hydroxide solution. Next, it was extracted while stirring for one hour at room temperature, and then centrifuged at 4000 G to separate bean curd refuse and insolubles, to obtain defatted soybean milk. The pH of this defatted soybean milk was adjusted to 4.5 using phosphoric acid, and then centrifuged using a continuous centrifugal separator (decanter) at 2000 G, to obtain an insoluble fraction (acid precipitated curd) and a soluble fraction (whey). Water was added so that the acid precipitated curd became 10% by mass of solid content, to obtain an acid precipitated curd slurry. After the pH of this was adjusted to 4.0 using phosphoric acid, it was heated to 40° C. To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content, allowing the enzymes to act for 30 minutes. After the reaction, the pH of this enzyme-applied product (phytic acid content 0.04% by mass; solid content, TCA solubilization ratio substantially unchanged) was adjusted to 3.5, and heat treatment was performed at 120° C. for 15 seconds, using a continuous direct heat treatment sterilizer. This was then spray dried, to obtain 1.5 kg of low phytate soybean protein powder. The dissolution ratio of this protein (pH 3.5) was 95%.

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].P(=O)(O)(O)O.[C@@H:8]1([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@@H:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[C@H:12]([O:19][P:20]([OH:23])([OH:22])=[O:21])[C@@H:11]([O:24][P:25]([OH:28])([OH:27])=[O:26])[C@@H:10]([O:29][P:30]([OH:33])([OH:32])=[O:31])[C@H:9]1[O:34][P:35]([OH:38])([OH:37])=[O:36]>O>[CH:10]1([O:29][P:30]([OH:33])([OH:32])=[O:31])[CH:11]([O:24][P:25]([OH:27])([OH:28])=[O:26])[CH:12]([O:19][P:20]([OH:22])([OH:23])=[O:21])[CH:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[CH:8]([O:39][P:40]([OH:43])([OH:42])=[O:41])[CH:9]1[O:34][P:35]([OH:37])([OH:38])=[O:36] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Step Four

|

Name

|

|

|

Quantity

|

35 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring for one hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

oil therein was extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain low

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Next, it was extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate bean curd refuse and insolubles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an insoluble fraction (acid precipitated curd)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water was added so that the acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated curd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated curd slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to act for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat treatment

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 120° C. for 15 seconds

|

|

Duration

|

15 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was then spray dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.5 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |